molecular formula C5H10ClNO4 B1363659 2-[(Carboxymethyl)amino]propanoic acid hydrochloride CAS No. 33012-75-8

2-[(Carboxymethyl)amino]propanoic acid hydrochloride

Cat. No.: B1363659
CAS No.: 33012-75-8
M. Wt: 183.59 g/mol
InChI Key: PVDGVDGXRJRMOH-DFWYDOINSA-N
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Description

“2-[(Carboxymethyl)amino]propanoic acid hydrochloride” is a biochemical used for proteomics research . It is also known as N-(carboxymethyl)alanine hydrochloride .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H10ClNO4 . The InChI code is 1S/C5H9NO4.ClH/c1-3(5(9)10)6-2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H .


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . It has a molecular weight of 183.59 . The melting point is between 238 - 240 degrees Celsius . The boiling point is 347.4ºC at 760mmHg .

Scientific Research Applications

  • Corrosion Inhibition : Novel amino acids-based corrosion inhibitors, including derivatives of 2-[(Carboxymethyl)amino]propanoic acid, have been synthesized and studied for their effectiveness in preventing mild steel corrosion. These inhibitors show high inhibition efficiency and are considered environmentally friendly alternatives (Srivastava et al., 2017).

  • Fluorescence Derivatisation : Derivatives of this compound have been used in fluorescence derivatisation of amino acids. These derivatives exhibit strong fluorescence, making them useful in biological assays (Frade et al., 2007).

  • Optical Resolution : The optical resolution process of amino acids, including 2-[(Carboxymethyl)amino]propanoic acid hydrochloride derivatives, has been studied for the synthesis of optically active compounds. This process is significant in the pharmaceutical and chemical industries (Shiraiwa et al., 1998).

  • Synthesis of Non-Natural Diamino Acids : These compounds have been used in the synthesis of non-natural diamino acids, which have applications in peptide and protein research (Bolognese et al., 2006).

  • Pharmacological Studies : Derivatives of 2-[(Carboxymethyl)amino]propanoic acid have been studied for their pharmacological properties, particularly in relation to their effects on NMDA receptors, which are significant in neurological research (Gu et al., 1998).

  • Polymer Modification : In the field of materials science, these compounds have been used to modify polymers, enhancing properties such as swelling and thermal stability, which are important for medical applications (Aly & El-Mohdy, 2015).

  • Chelating Agents : Alterations of amino acids, including 2-[(Carboxymethyl)amino]propanoic acid, have led to the creation of new families of chelating agents, which are useful in chemical and environmental applications (Dobosz et al., 1998).

Mechanism of Action

The mechanism of action of “2-[(Carboxymethyl)amino]propanoic acid hydrochloride” is not clearly defined. It is used in proteomics research, which suggests it may interact with proteins or be involved in protein-related processes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, keeping people away from and upwind of spill/leak .

Future Directions

As “2-[(Carboxymethyl)amino]propanoic acid hydrochloride” is used in proteomics research , future directions could involve further exploration of its interactions with proteins and its potential applications in this field.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(Carboxymethyl)amino]propanoic acid hydrochloride involves the reaction of glycine with chloroacetic acid followed by hydrolysis and acidification to obtain the final product.", "Starting Materials": [ "Glycine", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Glycine is reacted with chloroacetic acid in the presence of sodium hydroxide to form 2-(chloromethyl)aminoacetic acid.", "Step 2: The intermediate product is then hydrolyzed with water to form 2-[(Carboxymethyl)amino]acetic acid.", "Step 3: The final product is obtained by acidifying the solution with hydrochloric acid to form 2-[(Carboxymethyl)amino]propanoic acid hydrochloride." ] }

33012-75-8

Molecular Formula

C5H10ClNO4

Molecular Weight

183.59 g/mol

IUPAC Name

(2S)-2-(carboxymethylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO4.ClH/c1-3(5(9)10)6-2-4(7)8;/h3,6H,2H2,1H3,(H,7,8)(H,9,10);1H/t3-;/m0./s1

InChI Key

PVDGVDGXRJRMOH-DFWYDOINSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NCC(=O)O.Cl

SMILES

CC(C(=O)O)NCC(=O)O.Cl

Canonical SMILES

CC(C(=O)O)NCC(=O)O.Cl

sequence

A

Origin of Product

United States

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